molecular formula C6H4ClF3S B2498230 3-(Chloromethyl)-4-(trifluoromethyl)thiophene CAS No. 1849268-35-4

3-(Chloromethyl)-4-(trifluoromethyl)thiophene

Cat. No.: B2498230
CAS No.: 1849268-35-4
M. Wt: 200.6
InChI Key: XWFWIKUWYXPNDF-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-(trifluoromethyl)thiophene is a heterocyclic aromatic compound featuring a thiophene ring substituted with a chloromethyl (-CH2Cl) group at the 3-position and a trifluoromethyl (-CF3) group at the 4-position. The thiophene core provides aromatic stability and electron-rich characteristics, while the substituents confer distinct reactivity and physicochemical properties. The chloromethyl group is a reactive handle for further functionalization, and the electron-withdrawing trifluoromethyl group enhances electrophilicity and metabolic stability, making this compound valuable in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

3-(chloromethyl)-4-(trifluoromethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3S/c7-1-4-2-11-3-5(4)6(8,9)10/h2-3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFWIKUWYXPNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)C(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849268-35-4
Record name 3-(chloromethyl)-4-(trifluoromethyl)thiophene
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-(trifluoromethyl)thiophene typically involves the introduction of the chloromethyl and trifluoromethyl groups onto a thiophene ring. One common method is the radical trifluoromethylation of thiophene derivatives. This process involves the generation of trifluoromethyl radicals, which then react with the thiophene ring to introduce the trifluoromethyl group . The chloromethyl group can be introduced through chloromethylation reactions, often using formaldehyde and hydrochloric acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize catalysts to enhance reaction rates and selectivity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-(trifluoromethyl)thiophene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chlorine atom in the chloromethyl group.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the thiophene ring.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be employed to form new carbon-carbon bonds.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted thiophenes can be obtained.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Coupling Products: Coupling reactions can produce complex thiophene derivatives with extended conjugation.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
3-(Chloromethyl)-4-(trifluoromethyl)thiophene serves as a crucial building block in organic synthesis. Its chloromethyl group allows for nucleophilic substitutions, enabling the formation of new C-N or C-S bonds, which are essential in synthesizing pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the compound's reactivity and stability, making it an attractive precursor for further modifications.

Reactivity Profile
The compound can undergo various chemical reactions:

  • Substitution Reactions : The chloromethyl group can be substituted by amines or thiols.
  • Oxidation Reactions : The thiophene ring can be oxidized to form sulfoxides or sulfones.
  • Reduction Reactions : The trifluoromethyl group can be reduced under specific conditions.

Biological Applications

Medicinal Chemistry
Research indicates that derivatives of this compound exhibit significant biological activity. The incorporation of the trifluoromethyl group is known to improve lipophilicity and metabolic stability, enhancing the pharmacological properties of the compounds .

Anticancer Activity

Studies have shown that derivatives of this compound possess selective cytotoxicity against various cancer cell lines. For instance, a study conducted by the National Cancer Institute evaluated several derivatives against leukemia and non-small cell lung cancer cell lines, reporting growth inhibition rates exceeding 20% in certain cases:

Cell LineCompoundGrowth Inhibition (%)
Leukemia (RPMI-8226)6a–c>20%
Non-Small Cell Lung Cancer3b, 6a, b>10%
Renal Cancer (A498)3a>10%
Melanoma (UACC-257)6c>10%

These findings suggest potential for further development as anticancer agents.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Certain derivatives have demonstrated activity against antibiotic-resistant bacterial strains. The trifluoromethyl group is believed to enhance membrane permeability, facilitating interactions with bacterial targets.

Industrial Applications

Materials Science
In materials science, this compound is utilized in the production of advanced materials such as polymers and electronic components. The unique electronic properties imparted by the trifluoromethyl group make it suitable for applications in organic electronics and sensor technologies .

Polymeric Films
Recent studies have explored the use of polymeric films derived from this compound in electrochemical applications. For instance, a polymeric layer was deposited on graphite electrodes to study its interaction with synthetic stimulants using electrochemical methods. This application highlights the compound's potential in sensor technology .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-(trifluoromethyl)thiophene involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by increasing its lipophilicity and electronic effects. The chloromethyl group can act as a reactive site for further chemical modifications, allowing the compound to interact with specific biological pathways .

Comparison with Similar Compounds

Substituent Positional Isomers

  • 3-(Chloromethyl)-2-(trifluoromethyl)thiophene

    • Structure : The trifluoromethyl group is at the 2-position instead of the 4-position.
    • Reactivity : The 2-position CF3 group may sterically hinder nucleophilic attacks on the chloromethyl group compared to the 4-position isomer.
    • Applications : Used in drug discovery for its balanced electronic effects. CAS: 1221119-72-7 .
  • 3-(Chloromethyl)thiophene

    • Structure : Lacks the trifluoromethyl group.
    • Reactivity : The absence of the electron-withdrawing CF3 group reduces electrophilicity, making the chloromethyl group less reactive toward nucleophilic substitution.
    • Applications : Primarily serves as an intermediate in polymer chemistry. CAS: 2746-23-8 .

Heterocyclic Analogues

  • 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

    • Structure : Replaces the thiophene ring with a thiazole (sulfur and nitrogen-containing heterocycle).
    • Reactivity : The thiazole nitrogen enhances hydrogen-bonding capacity, altering solubility and biological activity.
    • Applications : Explored in antimicrobial agents due to thiazole’s pharmacological relevance .
  • 3-Functional Substituted 4-Trifluoromethyl Tetrahydrothiophenes

    • Structure : Saturated tetrahydrothiophene ring with CF3 and functional groups.
    • Reactivity : Reduced aromaticity increases flexibility and alters regioselectivity in cycloaddition reactions.
    • Applications : Used in stereoselective synthesis of complex molecules .

Aromatic Systems with Chloromethyl Groups

  • 3-(Chloromethyl)-4′-(trifluoromethyl)-1,1′-biphenyl
    • Structure : Biphenyl system with chloromethyl and CF3 groups on separate rings.
    • Reactivity : Extended conjugation enhances UV absorption, useful in optoelectronic materials.
    • Applications : Leveraged in Pd-catalyzed cross-coupling reactions for polymer precursors .

Physicochemical and Reactivity Comparison

Property 3-(Chloromethyl)-4-(trifluoromethyl)thiophene 3-(Chloromethyl)-2-(trifluoromethyl)thiophene 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Molecular Weight ~246.6 g/mol (estimated) 246.6 g/mol (CAS: 1221119-72-7) 276.7 g/mol (calculated)
Melting Point Not reported Not reported 34–35°C (thiazole derivative)
Key Reactivity Nucleophilic substitution at -CH2Cl; electrophilic aromatic substitution hindered by -CF3 Steric hindrance at 2-position reduces substitution rates Thiazole nitrogen enables hydrogen bonding and metal coordination
Synthetic Routes Pd-catalyzed coupling; halogen-exchange reactions Similar to 4-CF3 isomer but with positional selectivity Cyclocondensation of chloromethyl precursors with thioureas

Biological Activity

3-(Chloromethyl)-4-(trifluoromethyl)thiophene is a heterocyclic compound belonging to the thiophene family, characterized by its unique structural features that include a chloromethyl group and a trifluoromethyl group. This article explores the biological activity of this compound, focusing on its potential pharmacological properties, mechanisms of action, and comparisons with related compounds.

Structural Overview

The structural formula of this compound can be represented as follows:

C6H4ClF3S\text{C}_6\text{H}_4\text{ClF}_3\text{S}

This compound's structure significantly influences its chemical reactivity and potential biological interactions. The presence of both chloromethyl and trifluoromethyl groups enhances its lipophilicity, which may improve bioavailability in biological systems.

Anticancer Activity

Research on structurally related compounds indicates that thiophene derivatives may exhibit anticancer properties. For instance, derivatives with similar substitutions have shown cytotoxic effects against cancer cell lines, suggesting that this compound could also possess similar activities. The presence of the trifluoromethyl group is particularly noteworthy as it has been linked to enhanced potency in various biological assays .

Currently, there is no detailed literature available regarding the specific mechanism of action for this compound in biological systems. However, it is hypothesized that the compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The chlorinated and fluorinated nature of the compound suggests that it may engage in halogen bonding or other non-covalent interactions that could influence biological pathways .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with other thiophene derivatives:

Compound NameStructural FeaturesUnique Properties
3-ChlorothiopheneLacks trifluoromethyl groupLess reactive compared to this compound
4-ChloromethylthiopheneContains chloromethyl but lacks trifluoromethyl groupDifferent reactivity profile due to substitution pattern
2,5-DichlorothiopheneChlorine atoms at different positionsExhibits different chemical properties due to positional effects

This table illustrates how the presence or absence of specific functional groups can significantly alter the reactivity and potential biological activity of thiophene derivatives.

Case Studies and Research Findings

Although direct studies on this compound are scarce, related research highlights the promising nature of thiophene derivatives in pharmacology:

  • Cytotoxicity Studies : In a study involving various thiophene derivatives, compounds demonstrated significant cytotoxicity against human cancer cell lines (e.g., MCF7 and HT29). These findings suggest that similar compounds could be explored for their anticancer potential .
  • Antimicrobial Testing : Compounds structurally related to this compound have shown effectiveness against both gram-positive and gram-negative bacteria. For example, certain thiophenes exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(Chloromethyl)-4-(trifluoromethyl)thiophene, and how are intermediates monitored?

  • Methodological Answer : The compound can be synthesized via [3+2]-cycloaddition reactions using trifluoromethyl-substituted precursors. For example, tetrahydrofuran (THF) and triethylamine (Et₃N) are common solvents and bases for such reactions. Reaction progress is monitored via thin-layer chromatography (TLC), with product isolation achieved by column chromatography .
  • Key Considerations :
  • Use of inert atmospheres (e.g., nitrogen) to prevent side reactions.
  • Control of reaction time (3–5 days) to optimize yields .

Q. How is this compound characterized structurally?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : ¹H/¹³C NMR for backbone and substituent analysis (e.g., trifluoromethyl at δ ~110–120 ppm in ¹³C).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₆H₄ClF₃S: calc. 200.96 g/mol).
  • X-ray Crystallography : Resolves regiochemistry of substituents; however, chloromethyl groups may complicate crystal growth due to steric effects .

Q. What are the stability and storage recommendations for this compound?

  • Methodological Answer :
  • Stability : Sensitive to moisture and light due to the chloromethyl group. Decomposition pathways may involve hydrolysis to hydroxymethyl derivatives.
  • Storage : Under nitrogen at –20°C in amber vials. Purity >95% (GC) is critical for reproducibility .

Advanced Research Questions

Q. How does the chloromethyl group influence regioselectivity in further functionalization?

  • Methodological Answer : The chloromethyl group acts as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols). Computational studies (DFT) predict preferential reactivity at the chloromethyl position over the trifluoromethyl group. Experimental validation uses competitive reactions with model nucleophiles (e.g., NaN₃) .
  • Data Contradiction : Conflicting reports on SN1 vs. SN2 mechanisms; kinetic isotope effects (KIE) studies are recommended to resolve this .

Q. What are the challenges in crystallizing this compound derivatives?

  • Methodological Answer :
  • Steric Hindrance : Bulky trifluoromethyl and chloromethyl groups disrupt crystal packing.
  • Mitigation Strategies : Co-crystallization with hydrogen-bond donors (e.g., phenol derivatives) or using slow vapor diffusion in mixed solvents (hexane/ethyl acetate) .

Q. How do computational models predict the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) reveal:
  • Electrophilicity : Chloromethyl group has a higher electrophilicity index (ω = 1.8 eV) compared to trifluoromethyl (ω = 1.2 eV).
  • Suzuki-Miyaura Coupling : Predicted feasibility with aryl boronic acids at the chloromethyl position, requiring Pd(PPh₃)₄ as a catalyst .

Q. What role does the trifluoromethyl group play in biological activity?

  • Methodological Answer :
  • Lipophilicity Enhancement : Trifluoromethyl increases logP by ~0.5 units, improving membrane permeability.
  • Enzyme Inhibition : In vitro assays show moderate inhibition of cytochrome P450 enzymes (IC₅₀ = 12 μM), likely due to halogen-π interactions. Compare with non-fluorinated analogs (IC₅₀ > 50 μM) .

Data Contradictions and Resolutions

Q. Discrepancies in reported synthetic yields (30–70%): How to reconcile?

  • Resolution : Variability arises from:
  • Purity of Starting Materials : Commercial 4-(trifluoromethyl)thiophene derivatives often contain <97% purity, requiring pre-purification .
  • Reaction Scale : Milligram-scale reactions show lower yields due to inefficient mixing; optimize via flow chemistry .

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